molecular formula C22H17NO3 B15345023 2,3-Dihydro-3-benzoyl-2-(4-methylphenyl)-4H-1,3-benzoxazin-4-one CAS No. 114439-72-4

2,3-Dihydro-3-benzoyl-2-(4-methylphenyl)-4H-1,3-benzoxazin-4-one

Cat. No.: B15345023
CAS No.: 114439-72-4
M. Wt: 343.4 g/mol
InChI Key: DZFSABKQLNSTHG-UHFFFAOYSA-N
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Description

2,3-Dihydro-3-benzoyl-2-(4-methylphenyl)-4H-1,3-benzoxazin-4-one is a synthetic organic compound belonging to the benzoxazinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-3-benzoyl-2-(4-methylphenyl)-4H-1,3-benzoxazin-4-one typically involves the condensation of appropriate benzoyl and methylphenyl precursors under controlled conditions. Common synthetic routes may include:

    Cyclization reactions: Utilizing cyclization of ortho-aminobenzamides with acyl chlorides.

    Catalytic methods: Employing catalysts such as Lewis acids to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable processes such as:

    Batch reactors: For controlled synthesis with precise temperature and pressure conditions.

    Continuous flow reactors: For large-scale production with consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-3-benzoyl-2-(4-methylphenyl)-4H-1,3-benzoxazin-4-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction to amines or alcohols using reducing agents.

    Substitution: Electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of benzoxazinone oxides.

    Reduction: Formation of benzoxazinone amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its biological activity and potential as a pharmaceutical agent.

    Medicine: Exploring its therapeutic potential for treating diseases.

    Industry: Utilizing its properties in the development of new materials or agricultural chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-3-benzoyl-2-(4-methylphenyl)-4H-1,3-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor modulation: Interacting with cellular receptors to modulate their activity.

    Pathway interference: Affecting biochemical pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazinones: Compounds with similar core structures but different substituents.

    Benzamides: Compounds with a benzamide core structure.

    Phenyl derivatives: Compounds with phenyl groups attached to various positions.

Uniqueness

2,3-Dihydro-3-benzoyl-2-(4-methylphenyl)-4H-1,3-benzoxazin-4-one is unique due to its specific substitution pattern and the resulting chemical and biological properties. This uniqueness can be highlighted by comparing its activity, stability, and reactivity with other similar compounds.

Properties

CAS No.

114439-72-4

Molecular Formula

C22H17NO3

Molecular Weight

343.4 g/mol

IUPAC Name

3-benzoyl-2-(4-methylphenyl)-2H-1,3-benzoxazin-4-one

InChI

InChI=1S/C22H17NO3/c1-15-11-13-17(14-12-15)22-23(20(24)16-7-3-2-4-8-16)21(25)18-9-5-6-10-19(18)26-22/h2-14,22H,1H3

InChI Key

DZFSABKQLNSTHG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2N(C(=O)C3=CC=CC=C3O2)C(=O)C4=CC=CC=C4

Origin of Product

United States

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